molecular formula C19H19N3O2S B6536281 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1060202-92-7

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B6536281
CAS No.: 1060202-92-7
M. Wt: 353.4 g/mol
InChI Key: RSQUSDNTNFQOIS-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a 2,3-dihydro-1H-indole core linked via an amide bond to a pyridine ring. The indole moiety is substituted with a cyclopropanecarbonyl group, while the pyridine ring bears a methylsulfanyl group at the 2-position. The molecular formula is inferred as C₁₉H₁₉N₃O₂S (molecular weight ≈ 353.44 g/mol).

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-25-18-15(3-2-9-20-18)17(23)21-14-7-6-12-8-10-22(16(12)11-14)19(24)13-4-5-13/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQUSDNTNFQOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropanecarbonyl group attached to a 2,3-dihydroindole moiety, linked to a methylsulfanyl pyridine carboxamide. Its molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S with a molecular weight of approximately 302.39 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that related compounds can inhibit enzymes such as alpha-glucosidase and acetylcholinesterase. These activities indicate potential applications in the treatment of diabetes and neurodegenerative diseases.
  • Anticancer Properties : Some derivatives have shown promise in cancer therapy, demonstrating cytotoxic effects against tumor cell lines. For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Specific Enzymes : The inhibition of alpha-glucosidase may lead to reduced glucose absorption in the intestines, which is beneficial for managing diabetes.
  • Modulation of Neurotransmitter Activity : By inhibiting acetylcholinesterase, the compound could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds. Below are summarized findings that highlight the therapeutic potential of structural analogs:

Study FocusKey FindingsReference
Enzyme InhibitionCompounds exhibited significant inhibition against alpha-glucosidase and acetylcholinesterase.
Anticancer ActivityInduced apoptosis in FaDu hypopharyngeal tumor cells with better efficacy than bleomycin.
Structure-Activity Relationship (SAR)Identified key structural elements necessary for enzyme inhibition and anticancer activity.

Future Directions

The ongoing research into this compound should focus on:

  • In Vivo Studies : To validate the therapeutic efficacy observed in vitro and assess pharmacokinetic properties.
  • Mechanistic Studies : To fully elucidate the molecular pathways involved in its biological activity.
  • Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects for potential therapeutic applications.

Comparison with Similar Compounds

Substituent Analysis on the Pyridine Ring

The methylsulfanyl (-SMe) group in the target compound distinguishes it from common pyridine derivatives. Key comparisons include:

Compound Name (CAS/MFCD) Pyridine Substituent Functional Group Characteristics Molecular Weight (g/mol)
Target Compound 2-(methylsulfanyl) -SMe: Polarizable, moderate electron-donating ~353.44
N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide 2-Cl, 6-(3-hydroxypropynyl) -Cl: Electron-withdrawing; -C≡C-CH₂OH: Propargyl alcohol ~338.80
N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide 6-(dimethoxymethyl) -CH(OCH₃)₂: Steric hindrance, acetal-like ~356.83
3-(2-Aminopyridin-3-yl)propan-1-ol 2-NH₂ -NH₂: Strong electron-donating, enhances basicity ~168.23

Key Observations :

  • The -SMe group in the target compound offers intermediate polarity compared to -Cl (electron-withdrawing) or -NH₂ (electron-donating) groups. This may influence binding affinity in biological targets .

Amide Linkage and Core Structure Variations

The amide bond in the target compound connects a dihydroindole core to the pyridine ring, differing from simpler pivalamide or carbamate linkages in analogues:

Compound Name (CAS/MFCD) Core Structure Amide/Carbamate Characteristics
Target Compound 2,3-dihydro-1H-indole Cyclopropanecarbonyl-substituted indole
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate Pyridine-methanol Carbamate (tert-butoxycarbonyl) linkage
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide Pyridine-propyl chain Pivalamide linkage with silyl-protected hydroxyl

Key Observations :

  • The cyclopropanecarbonyl group may increase metabolic stability relative to hydrolytically labile groups like acetals or silyl ethers .

Physicochemical and Pharmacological Implications

  • Solubility: The methylsulfanyl and cyclopropane groups may reduce aqueous solubility compared to hydroxylated analogues (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol ).
  • Bioavailability : The dihydroindole core could improve membrane permeability relative to bulkier dimethoxymethyl derivatives .
  • Target Interaction: Sulfur’s polarizability may facilitate interactions with metalloenzymes or cysteine residues, contrasting with chloro or amino groups’ electronic effects .

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